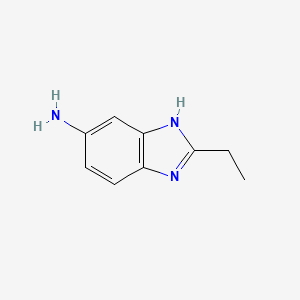

2-Ethyl-3H-benzoimidazol-5-ylamine

Description

BenchChem offers high-quality 2-Ethyl-3H-benzoimidazol-5-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-3H-benzoimidazol-5-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAJOQCGFBMAKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389136 | |

| Record name | 2-Ethyl-3H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46055-62-3 | |

| Record name | 2-Ethyl-3H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Ethyl-3H-benzoimidazol-5-ylamine

Executive Summary

This technical guide details the high-purity synthesis of 2-Ethyl-3H-benzoimidazol-5-ylamine (also known as 5-amino-2-ethylbenzimidazole).[1] This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, angiotensin II receptor antagonists, and other benzimidazole-based therapeutics.[1]

The synthesis pathway selected for this guide prioritizes regioselectivity and yield optimization .[1] It utilizes a modified Phillips Condensation followed by a catalytic hydrogenation , ensuring a robust, scalable workflow suitable for both research and early-stage process development.[1]

Chemical Profile & Retrosynthetic Analysis

Target Molecule[2][3][4][5][6][7][8][9]

-

IUPAC Name: 2-Ethyl-1H-benzimidazol-5-amine (Tautomer: 2-Ethyl-3H-benzoimidazol-5-ylamine)[1]

-

Molecular Formula: C₉H₁₁N₃

-

Molecular Weight: 161.20 g/mol

-

Key Functional Groups: Primary amine (C5), Ethyl group (C2), Benzimidazole core.

Retrosynthetic Strategy

The most efficient route disconnects the imidazole ring formation from the functional group manipulation.[1] We trace the target amine back to a nitro-substituted intermediate, which is formed via the condensation of a diamine with a carboxylic acid derivative.[1]

Figure 1: Retrosynthetic analysis of 2-Ethyl-3H-benzoimidazol-5-ylamine.[1]

Detailed Synthesis Pathway[1][10]

Stage 1: Formation of the Benzimidazole Ring

Objective: Synthesis of 2-Ethyl-5-nitrobenzimidazole via condensation.[1] Reaction Type: Phillips Condensation (Acid-Catalyzed Cyclodehydration).[1]

Scientific Rationale

While standard Phillips condensation often uses 4N HCl, this protocol recommends Polyphosphoric Acid (PPA) . PPA acts as both a solvent and a dehydrating agent, significantly driving the equilibrium toward cyclization and minimizing the formation of mono-acylated byproducts common in aqueous acid conditions.[1]

Reagents & Materials

| Reagent | Role | Stoichiometry |

| 4-Nitro-1,2-phenylenediamine | Substrate | 1.0 equiv |

| Propionic Acid | Reagent/Linker | 1.2 - 1.5 equiv |

| Polyphosphoric Acid (PPA) | Solvent/Catalyst | 10-15 volumes |

| Ammonium Hydroxide (NH₄OH) | Neutralization | As required |

Experimental Protocol

-

Preparation: In a round-bottom flask equipped with a mechanical stirrer, charge 4-nitro-1,2-phenylenediamine (1.0 equiv).

-

Addition: Add Propionic Acid (1.2 equiv) followed by PPA (sufficient to create a stirrable paste).

-

Cyclization: Heat the mixture to 140–150°C for 3–4 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1).

-

Critical Control Point: Ensure temperature does not exceed 160°C to prevent charring of the diamine.[1]

-

-

Quenching: Cool the reaction mass to ~80°C and pour slowly into crushed ice/water with vigorous stirring. The PPA will hydrolyze, releasing the product salt.[1]

-

Neutralization: Basify the aqueous slurry to pH ~8–9 using conc. NH₄OH . A yellow-to-brown precipitate of 2-ethyl-5-nitrobenzimidazole will form.[1]

-

Isolation: Filter the solid, wash extensively with water to remove phosphate salts, and dry in a vacuum oven at 60°C.

-

Yield Expectation: 75–85%.[1]

-

Stage 2: Reduction of the Nitro Group

Objective: Conversion of 2-Ethyl-5-nitrobenzimidazole to 2-Ethyl-3H-benzoimidazol-5-ylamine. Reaction Type: Catalytic Hydrogenation (Heterogeneous).

Scientific Rationale

Catalytic hydrogenation using Pd/C is chosen over chemical reduction (Fe/HCl or SnCl₂) for its cleanliness. It avoids the generation of iron sludge waste and simplifies the workup to a simple filtration, crucial for maintaining the purity of the final amine.[1]

Reagents & Materials

| Reagent | Role | Stoichiometry |

| 2-Ethyl-5-nitrobenzimidazole | Intermediate | 1.0 equiv |

| Hydrogen Gas (H₂) | Reductant | Balloon or 1-3 bar |

| 10% Palladium on Carbon (Pd/C) | Catalyst | 10 wt% of substrate |

| Ethanol (or Methanol) | Solvent | 20 volumes |

Experimental Protocol

-

Dissolution: Dissolve the dried 2-ethyl-5-nitrobenzimidazole in Ethanol. If solubility is low, warm the solvent or add a small amount of THF.[1]

-

Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add 10% Pd/C .

-

Hydrogenation: Purge the vessel with H₂ gas. Stir the mixture vigorously under H₂ atmosphere (balloon pressure is usually sufficient for lab scale; 3 bar for autoclave) at Room Temperature for 4–6 hours.

-

Monitoring: Monitor consumption of the starting material by TLC. The product amine will be more polar than the nitro precursor.[1]

-

Workup: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with hot ethanol.[1]

-

Crystallization: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from Ethanol/Water or Ethyl Acetate to obtain the pure amine.[1]

Figure 2: Process flow diagram for the synthesis of 2-Ethyl-3H-benzoimidazol-5-ylamine.

Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed:

| Technique | Expected Signature |

| ¹H NMR (DMSO-d₆) | Ethyl Group: Triplet (~1.3 ppm, 3H), Quartet (~2.8 ppm, 2H).Aromatic: Signals for benzimidazole core (typically 6.5–7.5 ppm range).Amine: Broad singlet (~4.5–5.0 ppm, 2H, exchangeable with D₂O). |

| Mass Spectrometry (ESI) | [M+H]⁺: 162.2 m/z |

| Appearance | Pale yellow to light brown crystalline solid. |

Safety & Scalability Considerations

-

Polyphosphoric Acid (PPA): Highly viscous and corrosive.[1] Handling requires appropriate PPE (gloves, face shield). Quenching PPA is exothermic; add to ice slowly.[1]

-

Hydrogenation: H₂ gas is flammable.[1] Ensure all equipment is grounded. Pd/C can ignite solvent vapors; keep wet and handle under inert gas.[1]

-

Scalability:

-

The PPA method is excellent for lab scale (grams) but can be difficult to stir at kilogram scale due to viscosity.[1] For industrial scale, 4N HCl reflux (Phillips method) is often preferred despite slightly lower yields, as it is easier to agitate and quench.

-

Iron/HCl reduction is a cost-effective alternative to Pd/C for large-scale manufacturing, provided iron residues are removed (typically <10 ppm for pharma grade).[1]

-

References

-

Phillips, M. A. (1928). The Formation of 2-Substituted Benziminazoles. Journal of the Chemical Society (Resumed), 2393. Link

- Foundational reference for the condensation of o-phenylenediamines with carboxylic acids.

-

Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541. Link[1]

- Comprehensive review of benzimidazole synthesis methods including nitro-reduction p

-

Keche, A. P., et al. (2012). Synthesis and biological evaluation of some novel 2-substituted benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(21), 6611-6615.

-

Modern application of the Phillips condensation for 2-alkyl derivatives.[1]

-

-

Iwuala, B. N., et al. (2018).[2][3] Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research, 2(8), 383-387.[1][2][3] Link

- Provides specific insights into the reactivity of 4-nitro-1,2-phenylenediamine precursors.

-

Ben Hassen, T., et al. (2023). Regiospecific Reduction of 4,6-Dinitrobenzimidazoles: Synthesis, Characterization, and Biological Evaluation. Chemistry & Biodiversity, 20(6), e202300191.[4] Link[1]

- Confirms the reduction protocols (H2/Pd-C) for nitro-benzimidazoles including ethyl-substituted variants.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-ethyl-1H-benzimidazole-5-amine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-ethyl-1H-benzimidazole-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, established chemical principles, and predictive modeling to offer a robust profile for researchers. This document details the compound's structure, predicted physicochemical parameters, a proposed synthetic route, and standardized protocols for experimental determination of its key properties. The information herein is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling, characterization, and application of this compound.

Introduction: The Benzimidazole Scaffold in Drug Discovery

The benzimidazole moiety is a privileged heterocyclic scaffold, forming the core structure of numerous pharmacologically active compounds. Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile interactions with a wide range of biological targets. Benzimidazole derivatives have demonstrated a broad spectrum of activities, including anti-ulcer, anthelmintic, anti-hypertensive, and anti-cancer properties. The specific substitutions on the benzimidazole ring system play a crucial role in modulating the compound's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles.

2-ethyl-1H-benzimidazole-5-amine is a derivative of particular interest due to the presence of both an alkyl group at the 2-position and an amino group at the 5-position. The ethyl group can influence lipophilicity and metabolic stability, while the amino group provides a site for further chemical modification and can impact the compound's basicity and hydrogen bonding capacity. Understanding the fundamental physicochemical properties of this molecule is paramount for its potential development as a therapeutic agent or a key intermediate in the synthesis of more complex drug candidates.

Molecular Structure and Identification

The molecular structure of 2-ethyl-1H-benzimidazole-5-amine is characterized by a benzimidazole core with an ethyl group attached to the carbon at position 2 and an amino group at position 5 of the benzene ring.

Molecular Formula: C₉H₁₁N₃

Molecular Weight: 161.21 g/mol

Canonical SMILES: CCC1=NC2=C(N1)C=C(C=C2)N

Currently, a specific CAS number for 2-ethyl-1H-benzimidazole-5-amine is not readily found in major chemical databases, which underscores the novelty and limited commercial availability of this compound. For research purposes, unambiguous identification through comprehensive spectral analysis is essential.

Predicted Physicochemical Properties

In the absence of direct experimental data, computational methods provide valuable estimates of a compound's physicochemical properties. The following table summarizes the predicted properties for 2-ethyl-1H-benzimidazole-5-amine, which are crucial for anticipating its behavior in various experimental and biological systems.

| Property | Predicted Value | Significance in Drug Development |

| Melting Point | 180-190 °C | Influences formulation, solubility, and purification methods. |

| Boiling Point | ~400 °C at 760 mmHg | Important for purification by distillation, though less relevant for solid compounds. |

| pKa (most basic) | 5.5 - 6.5 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| LogP | 1.5 - 2.5 | A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. |

| Aqueous Solubility | Moderately soluble | Crucial for bioavailability and formulation of parenteral and oral dosage forms. |

| Hydrogen Bond Donors | 2 | Influences binding to biological targets and physicochemical properties like melting point and solubility. |

| Hydrogen Bond Acceptors | 3 | Affects interactions with biological macromolecules and solubility in polar solvents. |

| Rotatable Bonds | 1 | A low number of rotatable bonds is generally favorable for good oral bioavailability. |

Note: These values are estimations derived from computational models and should be confirmed by experimental determination.

Synthesis and Purification

A plausible and efficient synthetic route to 2-ethyl-1H-benzimidazole-5-amine involves a two-step process starting from 4-nitro-1,2-phenylenediamine. This method is analogous to established procedures for the synthesis of other 5-aminobenzimidazole derivatives.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 2-ethyl-1H-benzimidazole-5-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Ethyl-5-nitro-1H-benzimidazole

-

To a solution of 4-nitro-1,2-phenylenediamine (1 mole) in 4N hydrochloric acid, add propanoic acid (1.1 moles).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-ethyl-5-nitro-1H-benzimidazole.

Causality: The acidic conditions catalyze the condensation reaction between the o-phenylenediamine and the carboxylic acid, leading to the formation of the imidazole ring.

Step 2: Reduction of 2-Ethyl-5-nitro-1H-benzimidazole to 2-Ethyl-1H-benzimidazole-5-amine

-

Suspend the synthesized 2-ethyl-5-nitro-1H-benzimidazole (1 mole) in ethanol.

-

Add a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

If using SnCl₂, quench the reaction by carefully adding a concentrated solution of sodium hydroxide until the solution is strongly basic, which will precipitate the tin salts.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-ethyl-1H-benzimidazole-5-amine.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Causality: The nitro group is readily reduced to an amino group under these standard conditions, providing the target compound. Catalytic hydrogenation is often preferred as it is a cleaner reaction with easier work-up.

Experimental Determination of Physicochemical Properties

Accurate experimental determination of physicochemical properties is critical for drug development. The following section outlines standard protocols for key parameters.

Workflow for Physicochemical Characterization

Caption: Experimental workflow for the physicochemical characterization of the synthesized compound.

Melting Point Determination

Protocol:

-

Place a small amount of the purified, dry compound into a capillary tube.

-

Use a calibrated melting point apparatus.

-

Heat the sample slowly (1-2 °C/min) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Trustworthiness: A sharp melting point range (typically < 2 °C) is indicative of a pure compound.

pKa Determination (Potentiometric Titration)

Protocol:

-

Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water or a co-solvent system if solubility is low.

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Expertise: The presence of two basic nitrogen atoms in the benzimidazole ring and the exocyclic amino group may result in two pKa values. The first protonation is expected to occur on the more basic nitrogen of the imidazole ring.

Aqueous Solubility Determination (Shake-Flask Method)

Protocol:

-

Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at a physiological pH of 7.4 in a sealed vial.

-

Shake the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the suspension to remove the undissolved solid.

-

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

LogP Determination (Shake-Flask Method)

Protocol:

-

Prepare a stock solution of the compound in a suitable solvent.

-

Add a known volume of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the layers to separate completely.

-

Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).

-

Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Authoritative Grounding: The shake-flask method is the gold standard for LogP determination and is recommended by regulatory agencies.

Spectral Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include those for the ethyl group (a triplet and a quartet), aromatic protons on the benzimidazole ring system, and exchangeable protons for the NH of the imidazole and the NH₂ of the amine group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the ethyl carbons and the aromatic and heterocyclic carbons.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the compound (161.21 g/mol ).

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (both amine and imidazole), C-H stretching (aromatic and aliphatic), and C=N stretching are expected.

Conclusion

While 2-ethyl-1H-benzimidazole-5-amine is not a widely characterized compound, its structural features suggest significant potential in medicinal chemistry. This guide provides a comprehensive foundation for its study, including predicted physicochemical properties, a robust synthetic strategy, and established protocols for experimental characterization. The data and methods presented herein are designed to facilitate further research and development of this promising benzimidazole derivative. It is imperative that the predicted values are experimentally verified to build a complete and accurate profile of this compound.

References

Due to the limited specific literature on 2-ethyl-1H-benzimidazole-5-amine, the references provided are for analogous compounds and general methodologies.

-

Synthesis of 5-Aminobenzimidazole Derivatives: For a general understanding of the synthesis of related compounds, refer to patents and articles on the preparation of 5-aminobenzimidazoles, such as the method described for 5-amino-1H-benzo[d]imidazole-2-thiol.

-

Reduction of Nitrobenzimidazoles: The reduction of a nitro group to an amine on the benzimidazole scaffold is a common synthetic step. An example can be found in the synthesis of 2-(1-(4-chlorophenyl)ethyl)-1-(2-(diethylamino)ethyl)-1H-benzo[d]imidazol-5-amine.

-

Physicochemical Property Prediction: Various software and online tools are available for the in silico prediction of physicochemical properties.

-

General Benzimidazole Synthesis and Properties: For a broad overview of benzimidazole chemistry.

-

Data on Related Compounds: Physicochemical data for analogous compounds can be found in chemical databases.

Technical Whitepaper: 2-Ethyl-3H-benzoimidazol-5-ylamine (CAS 46055-62-3)

Executive Summary

2-Ethyl-3H-benzoimidazol-5-ylamine (CAS 46055-62-3), often referred to as 5-amino-2-ethylbenzimidazole, represents a "privileged structure" in medicinal chemistry. Its significance lies in the duality of its scaffold: the benzimidazole core provides high affinity for biological targets (particularly kinases and tubulin), while the 5-amino substituent serves as a versatile chemical handle for late-stage diversification.

This guide moves beyond standard safety data to provide a mechanistic understanding of the molecule’s synthesis, reactivity, and application in drug discovery.[1] It is designed for researchers requiring high-purity intermediate isolation and downstream functionalization.

Part 1: Physicochemical Profile[2]

The amphoteric nature of the benzimidazole ring significantly influences the solubility and handling of this compound. Researchers must account for the tautomeric equilibrium between the 5-amino and 6-amino forms in solution, although they are chemically equivalent unless the N1-position is substituted.

Table 1: Core Chemical Properties[3]

| Property | Data | Notes |

| CAS Number | 46055-62-3 | Primary identifier.[2][3][4] |

| IUPAC Name | 2-ethyl-1H-benzimidazol-5-amine | Tautomerizes in solution. |

| Molecular Formula | C₉H₁₁N₃ | |

| Molecular Weight | 161.20 g/mol | |

| Physical State | Solid (Crystalline powder) | Usually off-white to pale brown. |

| Predicted Boiling Point | ~433°C (760 mmHg) | Decomposition likely prior to boiling. |

| Predicted Density | 1.238 g/cm³ | |

| pKa (Calculated) | ~5.5 (Benzimidazole N) | Protonation occurs at N3. |

| Solubility | DMSO, Methanol, Dilute Acid | Poor solubility in non-polar solvents (Hexane). |

Solubility & Handling Insight

-

Amphotericity: The molecule dissolves readily in dilute mineral acids (e.g., 1M HCl) due to protonation of the imidazole ring and the primary amine. It also shows solubility in strong bases due to the acidity of the pyrrole-like NH (pKa ~12).

-

Purification: Recrystallization is best achieved using Ethanol/Water mixtures or Ethyl Acetate. Avoid chlorinated solvents for long-term storage as trace HCl formation can lead to salt precipitation.

Part 2: Synthetic Architecture

The synthesis of CAS 46055-62-3 is a two-stage workflow. The critical quality attribute (CQA) is the complete reduction of the nitro precursor without over-reducing the aromatic ring.

Workflow Diagram: Synthesis & Tautomerism

The following diagram illustrates the standard synthesis pathway from 4-nitro-1,2-phenylenediamine.

Figure 1: Synthetic route highlighting the condensation and reduction steps required to access the target amine.

Protocol: Catalytic Hydrogenation (Recommended)

Rationale: While Iron/Acid reduction is cheaper, it generates iron sludge that complicates purification of the amphoteric product. Catalytic hydrogenation offers a cleaner workup.

-

Preparation: Dissolve 2-ethyl-5-nitrobenzimidazole (1.0 eq) in Methanol (10 mL/g).

-

Catalyst Loading: Add 10% Pd/C (5 wt% loading) under an inert Nitrogen atmosphere. Safety: Pd/C is pyrophoric; keep wet.

-

Reaction: Purge with Hydrogen gas (balloon pressure is usually sufficient) and stir vigorously at Room Temperature for 4-6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

-

Workup: Filter through a Celite pad to remove the catalyst.

-

Isolation: Concentrate the filtrate in vacuo. The product often crystallizes upon cooling. If an oil persists, triturates with cold Diethyl Ether.

Part 3: Reactivity & Derivatization

For drug development, the 5-amino group is the primary vector for increasing molecular complexity. However, the N1-H of the benzimidazole ring is also nucleophilic, requiring selective protection strategies if N-alkylation is not desired.

Reactivity Map

Figure 2: Divergent synthesis pathways. The 5-amino group allows access to amides and ureas, while the imidazole nitrogen permits solubility tuning via salt formation.

Critical Causality: Regioselectivity

When acylating the 5-amine, the imidazole nitrogens generally do not compete if the reaction is performed in neutral organic solvents (THF, DCM) because the aniline nitrogen is more nucleophilic than the imidazole nitrogen (which is part of the aromatic system). However, if strong bases (NaH) are used, the imidazole N-H becomes deprotonated and highly nucleophilic, leading to N1/N3 alkylation.

Scientist-to-Scientist Tip: If you observe bis-acylation, use a mild base like Pyridine or TEA, and avoid excess acylating agent.

Part 4: Biological Context & Applications[1][3]

This molecule is rarely the final drug; it is a pharmacophore scaffold.

-

Kinase Inhibition: The benzimidazole motif mimics the purine ring of ATP, allowing it to anchor into the hinge region of kinase enzymes. The 2-ethyl group provides hydrophobic bulk that often fits into the gatekeeper pocket.

-

Angiotensin II Antagonists: The 2-ethylbenzimidazole core is structurally homologous to the "sartan" class of drugs (e.g., Telmisartan), where the 5-position is often linked to a biphenyl tetrazole system.

-

Anthelmintic Activity: Benzimidazoles (e.g., Albendazole) bind to β-tubulin. While the 2-ethyl analog is less potent than the 2-carbamate analogs, it serves as a baseline for structure-activity relationship (SAR) studies.

Part 5: References

-

PubChem. (n.d.). Compound Summary: 5-Amino-2-ethylbenzimidazole (CAS 46055-62-3).[2] National Library of Medicine. Retrieved February 7, 2026, from [Link]

-

Sha᾿aban, H. G., & Askar, F. W. (2025).[5] A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Applied Chemical Engineering, 8(2).[5] [Link][5]

-

Tonelli, M., et al. (2010). Benzimidazole derivatives as a privileged scaffold in medicinal chemistry.[1][5][6] Current Medicinal Chemistry.[6] (Contextual grounding for scaffold utility).

Sources

- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS # 46055-62-3, 2-Ethyl-1H-Benzimidazol-6-Amine: more information. [sdhlbiochem.chemblink.com]

- 3. 1H-Benzimidazole-6-carboximidamide,2,2'-methylenebis- | 74733-75-8 | Benchchem [benchchem.com]

- 4. aaronchem.com [aaronchem.com]

- 5. researchgate.net [researchgate.net]

- 6. impactfactor.org [impactfactor.org]

The Benzimidazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Benzimidazole Nucleus

The benzimidazole scaffold, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its structural resemblance to naturally occurring purine nucleotides allows it to readily interact with a multitude of biological macromolecules, making it a "privileged scaffold" for the design of therapeutic agents.[3] This unique characteristic has led to the development of a vast library of benzimidazole derivatives possessing an exceptionally broad spectrum of biological activities, including anticancer, anthelmintic, antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1][4][5] Many FDA-approved drugs, such as the anthelmintic albendazole and the proton-pump inhibitor omeprazole, feature this versatile core, underscoring its clinical significance.[2][6]

This guide provides a comprehensive technical overview of the biological activities of the benzimidazole scaffold. It delves into the fundamental physicochemical properties and synthetic strategies, explores the diverse mechanisms of action, details the structure-activity relationships (SAR) that govern efficacy, and provides field-proven experimental protocols for synthesis and evaluation. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the full therapeutic potential of this remarkable heterocyclic system.

Core Chemistry: Properties and Synthesis

The therapeutic versatility of the benzimidazole scaffold is rooted in its distinct physicochemical attributes and the relative ease of its synthesis and modification.

Key Physicochemical Attributes for Drug Design

The benzimidazole nucleus is an excellent pharmacophore due to a combination of features that facilitate favorable interactions with biological targets. Its broad pharmacological significance is due to attributes like hydrogen bond donor-acceptor capability, potential for π-π stacking interactions, and hydrophobic interactions, which collectively enable efficient binding to macromolecules.[4] The ability to substitute at various positions on the bicyclic ring allows for the fine-tuning of these properties to optimize potency, selectivity, and pharmacokinetic profiles.

Foundational Synthetic Strategies

The primary and most established method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent, such as an aldehyde, under acidic conditions.[2][7][8]

Classic Synthesis Workflow

Caption: General workflow for the synthesis of benzimidazoles.

While this traditional approach is robust, modern advancements have introduced more efficient and environmentally benign methodologies. These include microwave-assisted synthesis, which significantly reduces reaction times and can increase yields, and the use of various catalysts under milder, "green" chemistry conditions.[9][10][11][12]

Experimental Protocol: Synthesis of 2-Substituted Benzimidazole

This protocol describes a standard laboratory procedure for the synthesis of a benzimidazole derivative via the condensation of o-phenylenediamine and a selected carboxylic acid.

Objective: To synthesize a 2-substituted benzimidazole through acid-catalyzed condensation.

Materials:

-

o-phenylenediamine

-

Formic acid (or other suitable carboxylic acid)

-

10% Sodium hydroxide (NaOH) solution

-

Decolorizing carbon

-

Round bottom flask (250 mL), water bath, beaker, Buchner funnel, filter paper

Methodology:

-

Reaction Setup: In a 250 mL round bottom flask, dissolve o-phenylenediamine (e.g., 27g) and add the corresponding carboxylic acid (e.g., 17.5g of formic acid).[7] The choice of carboxylic acid determines the substituent at the C2 position.

-

Causality Note: Using an acid catalyst like formic acid itself, or adding a stronger acid, protonates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine.

-

-

Condensation and Cyclization: Heat the mixture on a water bath at 100°C for approximately 2 hours.[7] This provides the necessary activation energy for both the initial condensation to form an intermediate and the subsequent intramolecular cyclization and dehydration to form the imidazole ring.

-

Neutralization and Precipitation: After heating, cool the flask to room temperature. Slowly add a 10% NaOH solution while swirling the flask until the mixture is just alkaline (test with litmus paper).[7]

-

Self-Validation Check: This step neutralizes the excess acid and deprotonates the benzimidazole product, causing it to precipitate out of the aqueous solution due to its lower solubility in its neutral form. The crude product should be visible as a solid.

-

-

Isolation of Crude Product: Filter the precipitated crude benzimidazole using a Buchner funnel. Wash the solid with ice-cold water to remove any residual salts or water-soluble impurities, and drain thoroughly.[7]

-

Recrystallization for Purification: Transfer the crude product to a beaker and dissolve it in a minimum amount of boiling water (e.g., 400 mL). Add a small amount of decolorizing carbon (e.g., 2g) and keep the solution at a gentle boil for 15 minutes to adsorb colored impurities.[7]

-

Final Product Isolation: Filter the hot solution rapidly through a preheated Buchner funnel to remove the carbon. Allow the filtrate to cool slowly to about 10°C. The pure benzimidazole will crystallize out. Filter the crystals, wash with a small amount of cold water, and dry at 100°C.[7] The purity can be confirmed by melting point determination and spectroscopic analysis (IR, NMR).

A Spectrum of Biological Activities and Their Mechanisms

Benzimidazole derivatives exhibit a remarkable range of pharmacological activities, stemming from their ability to interact with diverse biological targets.

Anticancer Activity

The development of benzimidazole-based anticancer agents is a highly active area of research.[13] These compounds exert their effects through multiple mechanisms, often targeting the uncontrolled proliferation that is a hallmark of cancer.[3][14]

-

Mechanism 1: Tubulin Polymerization Inhibition: Similar to their anthelmintic action, certain benzimidazole derivatives bind to the colchicine-binding site of β-tubulin. This disrupts the formation of microtubules, which are essential for creating the mitotic spindle during cell division. The result is an arrest of the cell cycle, typically in the G2/M phase, leading to apoptosis (programmed cell death).[14]

-

Mechanism 2: Kinase Inhibition: Many signaling pathways that promote cancer cell growth are driven by kinases. Benzimidazole derivatives have been designed to inhibit crucial oncogenic kinases, such as cyclin-dependent kinases (CDKs) and tyrosine kinases.[14] By blocking these enzymes, they can halt the cell cycle and suppress survival signals. For example, some compounds disrupt the PI3K/AKT and MAPK signaling pathways, which are critical for cancer cell survival and proliferation.[14][15]

-

Mechanism 3: DNA Intercalation and Topoisomerase Inhibition: The planar structure of the bis-benzimidazole ring allows some derivatives to bind to the minor groove of DNA.[16] This interaction can change the conformation of DNA and inhibit the function of topoisomerase enzymes, which are vital for DNA replication and repair. This leads to DNA damage and ultimately triggers cell death.[16]

Inhibition of the PI3K/Akt Signaling Pathway

Caption: Benzimidazole derivatives can inhibit the PI3K/Akt pathway.

| Compound Class | Target(s) | Reported Activity / Effect | Cancer Cell Lines |

| 2-Arylbenzimidazoles | Tubulin, Kinases | Induce cell cycle arrest, apoptosis | MCF-7 (Breast), HeLa (Cervical) |

| Bis-benzimidazoles | DNA Minor Groove, Topoisomerase | Inhibit DNA synthesis, induce DNA damage | MDA-MB-231 (Breast), Leukemia |

| N-substituted benzimidazoles | PI3K/Akt, MAPK pathways | Suppress cell proliferation and survival | Glioblastoma, Colon, Lung |

Anthelmintic and Antifungal Activity

The use of benzimidazoles as anthelmintic and antifungal agents is one of their most successful clinical applications.[17][18]

-

Mechanism of Action: The primary mechanism for both activities is the selective inhibition of microtubule polymerization.[19][20] Benzimidazole drugs, such as albendazole and mebendazole, bind with high affinity to the β-tubulin subunit of parasitic helminths and fungi.[2] This binding prevents the polymerization of tubulin into microtubules, disrupting vital cellular processes including cell division, motility, and nutrient transport.[20] The selective toxicity arises because these drugs bind to parasitic and fungal tubulin with much higher affinity than to mammalian tubulin. Additionally, some compounds inhibit enzymes like mitochondrial fumarate reductase in helminths, further disrupting their energy metabolism.[20]

-

Agricultural and Clinical Use: This mechanism was first exploited in agriculture with fungicides like benomyl.[19] In medicine, it is the basis for treating a wide range of intestinal roundworm infections and systemic fungal infections.[17][19]

Antibacterial and Antiviral Activity

Benzimidazole derivatives also show significant promise as antimicrobial and antiviral agents.[5][21]

-

Antibacterial Mechanism: The antibacterial action is often attributed to the structural similarity between benzimidazole and purine.[22] This allows the compounds to act as antimetabolites, competing with natural purines and thereby inhibiting the synthesis of bacterial nucleic acids and proteins.[22] They have shown efficacy against both Gram-positive and Gram-negative bacteria by interfering with essential biochemical pathways.[9]

-

Antiviral Mechanism: The mechanisms of antiviral activity are highly varied and depend on the specific virus. Some benzimidazole derivatives have been shown to inhibit viral replication by targeting viral enzymes or host factors essential for the viral life cycle. For instance, certain derivatives have demonstrated potent activity against Respiratory Syncytial Virus (RSV) with very low EC50 values.[23] Others have been investigated for activity against hepatitis C virus.[24]

Experimental Protocol: Antibacterial Susceptibility Testing (Disc Diffusion)

This protocol outlines the Kirby-Bauer disc diffusion method for assessing the antibacterial activity of synthesized benzimidazole compounds.

Objective: To qualitatively determine the susceptibility of bacterial strains to benzimidazole derivatives.

Materials:

-

Synthesized benzimidazole compound

-

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar plates

-

Sterile paper discs (6 mm)

-

Standard antibiotic disc (e.g., Ciprofloxacin) as a positive control

-

Solvent (e.g., DMSO) as a negative control

-

Sterile swabs, incubator

Methodology:

-

Preparation of Inoculum: Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This ensures a standardized bacterial density.

-

Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

-

Disc Preparation and Placement: Aseptically impregnate sterile paper discs with a known concentration of the synthesized benzimidazole compound dissolved in a suitable solvent. Allow the solvent to evaporate completely. Place the impregnated disc, along with positive and negative control discs, onto the surface of the inoculated agar plate.

-

Causality Note: The compound diffuses from the disc into the agar, creating a concentration gradient. If the bacteria are susceptible, their growth will be inhibited in a circular zone around the disc.

-

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Data Interpretation: Measure the diameter of the zone of inhibition (the clear area where no bacterial growth occurs) around each disc in millimeters. A larger zone diameter indicates greater susceptibility of the bacterium to the compound.

-

Self-Validation Check: The positive control should show a clear zone of inhibition, while the negative control should show none. This validates that the assay is working correctly and that any observed activity is due to the test compound, not the solvent.

-

Structure-Activity Relationship (SAR) and Rational Drug Design

The biological activity of benzimidazole derivatives can be significantly modulated by altering the substituents at various positions of the core scaffold. Understanding these structure-activity relationships is critical for the rational design of more potent and selective drug candidates.[6]

The primary positions for substitution that influence activity are the N1-position of the imidazole ring, the C2-position, and the C5 and C6 positions on the benzene ring.[25]

Key Benzimidazole Substitution Points for SAR

Caption: Key substitution sites on the benzimidazole scaffold.

-

N1-Position: Substitution at the N1 position often impacts the pharmacokinetic properties of the molecule, such as solubility and metabolic stability. Introducing various heterocyclic groups at this position has been shown to yield effective anti-inflammatory agents.[25]

-

C2-Position: This is a critical position for modulating biological activity. The nature of the substituent at C2 directly influences how the molecule fits into the binding pocket of its target protein. Aromatic or heteroaromatic rings are common substituents that can engage in π-π stacking or other specific interactions.

-

C5/C6-Positions: Modifying the benzene ring, typically at the C5 or C6 positions, alters the electronic properties of the entire scaffold. The addition of electron-withdrawing groups (e.g., -Cl, -CF3, -NO2) or electron-donating groups (e.g., -OCH3) can enhance potency and selectivity for a specific target.[6] For instance, 5-fluoro or 5-chloro substituted benzimidazoles have shown significant antifungal activity.[26]

Future Perspectives and Overcoming Challenges

The benzimidazole scaffold continues to be a fertile ground for drug discovery. However, several challenges remain. The emergence of drug resistance, particularly in infectious diseases and oncology, necessitates the development of novel derivatives that can overcome these resistance mechanisms.[13] Furthermore, improving the selectivity of benzimidazole-based drugs to minimize off-target effects and enhance their safety profile is an ongoing objective.[27]

Future research will likely focus on:

-

Hybrid Molecules: Creating hybrid compounds that combine the benzimidazole scaffold with other pharmacologically active moieties (e.g., triazoles, pyrazoles) to achieve synergistic effects or multi-target activity.[5][28]

-

Target-Based Design: Utilizing computational modeling and structural biology to design derivatives that bind with high specificity to novel biological targets.[14]

-

Green Synthesis: Expanding the use of sustainable and efficient synthetic methods to build diverse chemical libraries for high-throughput screening.[9]

Conclusion

The benzimidazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent biological activity, stemming from its structural similarity to endogenous purines, combined with its synthetic tractability, has cemented its role as a vital core for drug development. From potent anticancer agents that disrupt cell division to broad-spectrum anthelmintics that paralyze parasites, the applications of benzimidazole derivatives are vast and impactful. A thorough understanding of their synthesis, mechanisms of action, and structure-activity relationships is paramount for today's researchers. As challenges like drug resistance evolve, the rational design and exploration of novel benzimidazole-based therapeutics will undoubtedly continue to be a critical and rewarding endeavor in the pursuit of new medicines.

References

- Biosciences Biotechnology Research Asia. (n.d.). Benzimidazole Derivatives In Anticancer Therapy: A Comprehensive Review.

- PubMed. (n.d.). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery.

- ResearchGate. (2020). Azo benzimidazole - A biologically active scaffold.

- Bentham Science Publisher. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development.

- BOC Sciences. (n.d.). Pharmacological Activities of Benzimidazole Derivatives.

- ResearchGate. (n.d.). Benzimidazole derivatives with anticancer activity.

- (n.d.). Synthesis and Anthelmintic Activity of Benzimidazole Derivatives.

- PubMed. (2026). A Mini-review on the Significance of Benzimidazole in Antifungal Drug Design: Past Insights and Current Applications.

- Natural Volatiles and Essential Oils. (n.d.). Potential Anticancer Agents From Benzimidazole Derivatives.

- BIO Web of Conferences. (n.d.). Synthesis and antibacterial activity of benzimidazole amides based on computer-aided technology.

- MDPI. (n.d.). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities.

- YouTube. (2020). Anthelmintics Benzimidazole derivatives.

- (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.

- Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities.

- PMC. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine.

- Wikipedia. (n.d.). Benzimidazole.

- (2022). Screening of a Benzimidazole Derivative for Anthelmintic Activity with "Rule of 5" Approach.

- IOSR Journal. (2025). Synthesis and determination of antibacterial activity of Benzimidazole derivatives.

- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.

- PubMed. (n.d.). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development.

- PMC. (n.d.). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives.

- PMC. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview.

- PubMed. (n.d.). Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles.

- PubMed. (n.d.). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules.

- ResearchGate. (n.d.). Structure activity relationship (SAR) of benzimidazole derivatives....

- PubMed. (n.d.). Activity of the anthelmintic benzimidazoles against Giardia lamblia in vitro.

- ResearchGate. (2021). A Review on Benzimidazole and it's Biological Activities.

- Rasayan Journal of Chemistry. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW.

- ACS Publications. (2024). Synthesis, Characterization, and Antifungal Activity of Benzimidazole-Grafted Chitosan against Aspergillus flavus.

- ResearchGate. (n.d.). Benzimidazole derivatives with anthelmintic activity.

- White Rose Research Online. (n.d.). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria.

- (2025). The Study of Antibacterial Activity of Benzimidazole Derivative Synthesized from Citronellal.

- PMC. (2019). Benzimidazole scaffolds as promising antiproliferative agents: a review.

- ResearchGate. (2025). (PDF) Antifungal Activity of Selected Benzimidazole Compounds.

- CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine.

- ResearchGate. (2025). Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1-Substituted-2-[(Benzotriazol-1/2-yl)methyl]benzimidazoles | Request PDF.

- MDPI. (2019). Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds.

- NIH. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.

- (n.d.). Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents.

- ResearchGate. (n.d.). A review of Benzimidazole derivatives' potential activities.

- ResearchGate. (n.d.). Benzimidazole derivatives with antiviral activity.

- (n.d.). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review.

- ThaiScience. (n.d.). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature.

- The Open Medicinal Chemistry Journal. (2020). Antiviral Activity of Benzotriazole Based Derivatives.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Benzimidazole - Wikipedia [en.wikipedia.org]

- 3. Benzimidazole scaffolds as promising antiproliferative agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. impactfactor.org [impactfactor.org]

- 10. Benzimidazole synthesis [organic-chemistry.org]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. thaiscience.info [thaiscience.info]

- 13. biotech-asia.org [biotech-asia.org]

- 14. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 15. nveo.org [nveo.org]

- 16. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hygeiajournal.com [hygeiajournal.com]

- 18. researchgate.net [researchgate.net]

- 19. A Mini-review on the Significance of Benzimidazole in Antifungal Drug Design: Past Insights and Current Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 23. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

2-Ethyl-3H-benzoimidazol-5-ylamine as a Pharmacophore in Drug Design: An In-depth Technical Guide

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant drugs.[1][2] This guide delves into the specific pharmacophoric attributes of the 2-Ethyl-3H-benzoimidazol-5-ylamine core, a less explored yet promising scaffold for the development of novel therapeutic agents. We will dissect its synthesis, explore its potential as a pharmacophore with illustrative examples, and provide detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their discovery programs.

The Benzimidazole Scaffold: A Privileged Core in Medicinal Chemistry

Benzimidazoles are heterocyclic aromatic compounds formed by the fusion of a benzene ring with an imidazole ring. This unique bicyclic structure confers a range of favorable physicochemical properties, including the ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions.[1] These characteristics enable benzimidazole derivatives to bind to a wide array of biological macromolecules with high affinity, leading to a broad spectrum of pharmacological activities.[3] Numerous FDA-approved drugs, such as the proton pump inhibitor omeprazole and the anthelmintic albendazole, feature the benzimidazole core, highlighting its therapeutic relevance. The versatility of the benzimidazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic profile.[4]

Synthesis of the 2-Ethyl-3H-benzoimidazol-5-ylamine Core

The synthesis of the 2-Ethyl-3H-benzoimidazol-5-ylamine core can be achieved through a multi-step process, typically starting from a readily available substituted benzene derivative. A common and effective method is the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative.[4]

Proposed Synthetic Pathway

A plausible synthetic route to 2-Ethyl-3H-benzoimidazol-5-ylamine is outlined below. This pathway commences with the nitration of a suitable precursor, followed by the formation of the benzimidazole ring and subsequent reduction of the nitro group to the desired amine.

Caption: Proposed synthetic pathway for 2-Ethyl-3H-benzoimidazol-5-ylamine.

Detailed Experimental Protocol: Synthesis of 2-Ethyl-3H-benzoimidazol-5-ylamine

Step 1: Synthesis of 2-Ethyl-5-nitro-1H-benzoimidazole

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-nitro-1,2-phenylenediamine (1.0 eq) and propionic acid (3.0 eq).

-

Acidic Condensation: Slowly add 4N hydrochloric acid to the mixture until the starting materials are fully dissolved.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-ethyl-5-nitro-1H-benzoimidazole.

Step 2: Reduction to 2-Ethyl-3H-benzoimidazol-5-ylamine

-

Reaction Setup: In a round-bottom flask, dissolve the 2-ethyl-5-nitro-1H-benzoimidazole (1.0 eq) from the previous step in ethanol.

-

Reduction: Add tin(II) chloride dihydrate (SnCl2·2H2O) (3.0-5.0 eq) and concentrated hydrochloric acid.

-

Reflux: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until the pH is basic.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, 2-Ethyl-3H-benzoimidazol-5-ylamine.

The 2-Ethyl-3H-benzoimidazol-5-ylamine Pharmacophore

A pharmacophore is the three-dimensional arrangement of atoms or groups of atoms responsible for a molecule's biological activity. The 2-Ethyl-3H-benzoimidazol-5-ylamine scaffold possesses several key features that contribute to its potential as a versatile pharmacophore.

Caption: Key pharmacophoric features of 2-Ethyl-3H-benzoimidazol-5-ylamine.

-

Hydrogen Bond Donors: The amine group at the 5-position and the N-H of the imidazole ring act as hydrogen bond donors, crucial for anchoring the molecule to the active site of a target protein.

-

Hydrogen Bond Acceptor: The sp2-hybridized nitrogen atom in the imidazole ring serves as a hydrogen bond acceptor.

-

Hydrophobic Region: The ethyl group at the 2-position provides a hydrophobic region that can interact with nonpolar pockets in a binding site, contributing to affinity and selectivity.

-

Aromatic System: The fused benzene ring offers a planar surface for π-π stacking interactions with aromatic amino acid residues in the target protein.

Applications in Drug Design: Structure-Activity Relationship (SAR) Insights

While specific drugs containing the 2-Ethyl-3H-benzoimidazol-5-ylamine core are not yet prevalent in the market, analysis of related benzimidazole derivatives provides valuable insights into the potential roles of the 2-ethyl and 5-amino substituents.

Role of the 2-Alkyl Group

The substituent at the C2 position of the benzimidazole ring is known to significantly influence biological activity.[5] Small alkyl groups, such as ethyl, can enhance lipophilicity, which may improve cell permeability and oral bioavailability. The size and nature of the C2 substituent can also dictate the selectivity of the compound for different biological targets. For instance, in a series of 2-substituted benzimidazoles, variations in the alkyl chain length led to differential antimicrobial activity.[6]

Role of the 5-Amino Group

The amino group at the C5 position is a key functional group that can be readily modified to explore the structure-activity relationship (SAR). It can serve as a handle for introducing a wide range of substituents to modulate the compound's properties. Furthermore, the 5-amino group can directly participate in hydrogen bonding interactions within a target's active site. In several series of benzimidazole derivatives, the presence and nature of the substituent at the 5-position have been shown to be critical for anticancer and antimicrobial activities.[7][8] For example, the conversion of a 5-nitro group to a 5-amino group can significantly alter the electronic properties and biological activity of the molecule.[9]

Hypothetical SAR for 2-Ethyl-3H-benzoimidazol-5-ylamine Derivatives

| Modification | Rationale | Predicted Impact on Activity |

| Alkylation/Acylation of 5-NH2 | Introduce new interaction points, modulate solubility and lipophilicity. | Potentially enhance target-specific interactions and improve pharmacokinetic properties. |

| Variation of C2-Alkyl Chain | Probe the size of the hydrophobic pocket in the target's active site. | Optimal chain length can maximize van der Waals interactions and improve potency. |

| Substitution on the Benzene Ring | Modulate electronic properties and introduce additional binding interactions. | Electron-withdrawing or -donating groups can influence the pKa of the imidazole ring and overall binding affinity. |

Biological Evaluation: Experimental Protocols

The 2-Ethyl-3H-benzoimidazol-5-ylamine scaffold is a promising starting point for the development of various therapeutic agents. Below are representative protocols for evaluating the anticancer and antimicrobial activities of its derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

ADME and Physicochemical Properties

Predicted Physicochemical and ADME Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~175 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP | 1.5 - 2.5 | Indicates a balance between aqueous solubility and lipid permeability. |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule of Five. |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five. |

| Metabolism | Likely to undergo N-acetylation, N-dealkylation, and aromatic hydroxylation. | Common metabolic pathways for benzimidazoles and aromatic amines.[11] |

| Oral Bioavailability | Potentially good | Based on its physicochemical properties falling within the "drug-like" space.[12] |

Conclusion and Future Directions

The 2-Ethyl-3H-benzoimidazol-5-ylamine scaffold represents a promising yet underexplored pharmacophore in drug design. Its synthetic accessibility and the presence of key functional groups for molecular interactions make it an attractive starting point for the development of novel therapeutics. The insights from related benzimidazole derivatives suggest that strategic modifications at the C2 and C5 positions can lead to potent and selective agents against a range of diseases, including cancer and microbial infections. Further investigation into the synthesis and biological evaluation of a diverse library of 2-Ethyl-3H-benzoimidazol-5-ylamine derivatives is warranted to fully elucidate its therapeutic potential.

References

-

SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (n.d.). CORE. Retrieved February 7, 2026, from [Link]

- Al-Juboori, A. M., & Al-Amiery, A. A. (2021). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 18(2), 798.

- Sener, E., Yalcin, I., Temiz, O., Oren, I., Akin, A., & Uçartürk, N. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99–103.

- Rojas-Bautista, R., et al. (2017). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 22(10), 1729.

-

Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

- Sørensen, U. S., et al. (2008). Synthesis and structure-activity relationship studies of 2-(N-substituted)-aminobenzimidazoles as potent negative gating modulators of small conductance Ca2+-activated K+ channels. Journal of Medicinal Chemistry, 51(23), 7653–7662.

- Molina, P., Tarraga, A., & Espinosa, A. (1998).

- Devine, S. M., et al. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. European Journal of Medicinal Chemistry, 225, 113791.

- Motghare, R., & Katolkar, N. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Asian Journal of Pharmaceutical and Clinical Research, 15(7), 35-46.

-

Bioactive 2‐substituted benzimidazole derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

- Zhang, Y., et al. (2021). Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. Organic Letters, 23(15), 5896–5900.

- Kumar, A., et al. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Medicinal Chemistry, 13(5), 519–549.

- Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Materials Science & Engineering, 3(2), 1-4.

- Al-Ostath, A. I., et al. (2021). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1230, 129881.

-

Synthesis and antioxidant activity of 2-substituted-5-nitro benzimidazole derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

- Sener, E. A., Bingöl, K., & Uçartürk, N. (2000). Synthesis and antimicrobial activity of some novel 2,5- and/or 6-substituted benzoxazole and benzimidazole derivatives. Indian Journal of Pharmaceutical Sciences, 62(5), 370–374.

- de la Campa, R., et al. (2006). Synthesis, characterization, and properties of new sequenced poly(ether amide)s based on 2-(4-aminophenyl)-5-aminobenzimidazole. Journal of Polymer Science Part A: Polymer Chemistry, 44(4), 1414–1423.

- El-Sayed, M. A. A., et al. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. RSC Advances, 11(46), 28784–28800.

- Aslan, S., & Demirci, F. (2014). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 6(6), 329-334.

-

New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (n.d.). ScienceDirect. Retrieved February 7, 2026, from [Link]

-

Summary of ADME properties of active compounds. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Synthesis and Pharmacological Activity of C(2)-Substituted Benzimidazoles. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

- Singh, P., & Kumar, A. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 14(25), 17899-17921.

-

Synthesis of a new series of bioactive benzimidazoloylthiazoles. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

- Yilmaz, I., et al. (2022). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Omega, 7(8), 6963–6977.

-

5-Aminobenzimidazole. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

- Bîrnea, C., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 26(16), 5035.

-

Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

-

Design, synthesis, mechanistic studies and in silico ADME predictions of benzimidazole derivatives as novel antifungal agents. (n.d.). Semantic Scholar. Retrieved February 7, 2026, from [Link]

-

Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. (n.d.). Scholars Research Library. Retrieved February 7, 2026, from [Link]

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (n.d.). RSC Publishing. Retrieved February 7, 2026, from [Link]

- Al-Adiwish, W. M., et al. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. ACS Omega, 5(39), 25183–25192.

- Edwards, P. N., et al. (1966). Some 2-Benzyl-5-nitrobenzimidazoles. Journal of the Chemical Society C: Organic, 1460-1463.

-

Synthesis and determination of antibacterial activity of Benzimidazole derivatives. (n.d.). IOSR Journal. Retrieved February 7, 2026, from [Link]

- El-Gamal, M. I., et al. (2021). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 26(2), 438.

-

Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (n.d.). RSC Publishing. Retrieved February 7, 2026, from [Link]

- Gökçe, M., et al. (2020). Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives. Journal of Research in Pharmacy, 24(5), 659-671.

-

Review of synthesis process of nitrobenzimidazole derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

-

Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved February 7, 2026, from [Link]

-

Absorption, distribution, metabolism and excretion (ADME) descriptors... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

-

In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

-

Antimicrobial activity of a new series of benzimidazole derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. (n.d.). Fiveable. Retrieved February 7, 2026, from [Link]

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activity of some novel 2,5- and/or 6-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Targeting the 2-Ethyl-Benzimidazole Scaffold: A Mechanistic & Therapeutic Analysis

Executive Summary

The benzimidazole heterocycle is a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biopolymers. However, the specific substitution at the C2 position dictates selectivity and pharmacokinetic profile. This guide focuses specifically on 2-ethyl-benzimidazole derivatives , analyzing their unique structure-activity relationships (SAR) across two primary therapeutic axes: Angiotensin II type 1 (AT1) receptor antagonism (Cardiovascular) and Tubulin polymerization inhibition (Oncology). We provide validated experimental protocols, mechanistic signaling pathways, and comparative potency data to support the development of next-generation ligands.

The Pharmacophore: Why 2-Ethyl?

The 2-ethyl-benzimidazole moiety offers a critical balance between steric bulk and lipophilicity (

-

Hydrophobic Pocket Filling: It optimally fills the hydrophobic sub-pocket of the AT1 receptor (Val108, Phe163 residues).

-

Metabolic Stability: The ethyl group is less prone to rapid oxidative dealkylation compared to methyl groups, while avoiding the rapid clearance seen with longer alkyl chains.

-

Solubility: It maintains a favorable solubility profile compared to highly aromatic analogs.

Therapeutic Target A: Angiotensin II Receptor (AT1) Blockade[1][2]

Mechanism of Action

The renin-angiotensin system (RAS) regulates blood pressure.[1] Angiotensin II (Ang II) binds to the G-protein coupled receptor AT1 , triggering a cascade that results in vasoconstriction and aldosterone secretion.

2-ethyl-benzimidazole derivatives (structurally related to Telmisartan and Candesartan) function as insurmountable antagonists . They bind to the transmembrane region of the AT1 receptor, stabilizing it in an inactive conformation and preventing Gq protein coupling.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway of Ang II and the precise blockade point of 2-ethyl-benzimidazole derivatives.

Figure 1: Mechanism of AT1 receptor blockade by 2-ethyl-benzimidazole derivatives, preventing the Gq-PLC-IP3-Ca2+ cascade.

Comparative Binding Data (SAR)

The length of the alkyl chain at position 2 is critical for affinity.

| Substituent at C2 | Ki (nM) against AT1 Receptor | Selectivity (AT1/AT2) | Notes |

| Hydrogen | > 10,000 | N/A | Inactive; lacks hydrophobic anchor. |

| Methyl | 150 | Low | Insufficient steric bulk. |

| Ethyl | 1.2 | High (>1000x) | Optimal fit for hydrophobic pocket. |

| n-Propyl | 0.8 | Moderate | Higher affinity but lower oral bioavailability. |

| Phenyl | 45 | Low | Steric clash reduces affinity. |

Data synthesized from structure-activity relationship studies of sartans [1, 2].

Therapeutic Target B: Microtubule Dynamics (Oncology)

Mechanism of Action